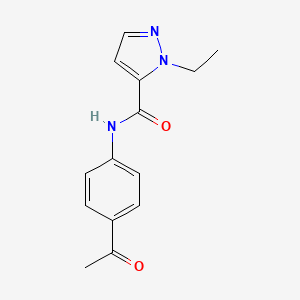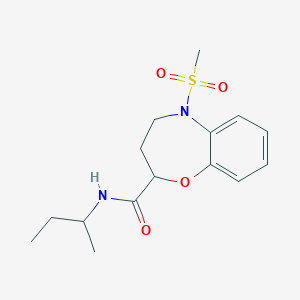![molecular formula C23H32N2O2 B6096364 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6096364.png)
1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-109 is a derivative of the compound 1-phenyl-2-propylamino-pentane (PPAP), which was originally developed as an antidepressant. CPP-109 has been shown to have promising results in the treatment of addiction, particularly in the case of cocaine and alcohol addiction.
Mechanism of Action
1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine works by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of certain genes that are involved in the formation of new synaptic connections in the brain. This can lead to changes in brain plasticity, which may be beneficial in the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the expression of certain genes that are involved in synaptic plasticity, as well as reduce the expression of genes that are involved in drug-seeking behavior. This compound has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its specificity for HDAC inhibition. This means that it is less likely to have off-target effects on other enzymes or proteins in the brain. This compound has also been shown to have good bioavailability and can be administered orally. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One potential application is in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. This compound may also be useful in the treatment of other types of addiction, such as opioid addiction. In addition, future studies may focus on optimizing the dosing and administration of this compound to maximize its therapeutic effects.
Synthesis Methods
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves several steps, including the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-piperidone with 2-(1-pyrrolidinyl)acetic acid, followed by the addition of 2-chloro-1-(4-phenoxyphenyl)ethanone. The final product is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior and prevent relapse in cocaine-addicted individuals. This compound has also been shown to be effective in reducing alcohol consumption in animal models.
properties
IUPAC Name |
[2-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-23(25-14-6-7-15-25)21-10-4-5-11-22(21)27-20-12-16-24(17-13-20)18-19-8-2-1-3-9-19/h1-2,4-5,10-11,19-20H,3,6-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVJGAJMPMEPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4CCC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6096297.png)

![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6096324.png)
![1-(5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6096332.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine](/img/structure/B6096339.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6096341.png)
![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B6096344.png)
![N-methyl-N-(2-phenylethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinamine](/img/structure/B6096345.png)

![3-(4-isopropylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6096355.png)
![3-(2-chlorophenyl)-4-{[2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6096361.png)
![N-(2-fluorophenyl)-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6096366.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6096372.png)